2-Chloro-7-methyl-8-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methyl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)12-9(7)10(6)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUHCSVSJWYTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Chloro 7 Methyl 8 Nitroquinoline
Electronic Effects of Substituents on Quinoline (B57606) Ring Reactivity
The quinoline nucleus is an electron-deficient system due to the presence of the nitrogen atom, which withdraws electron density from the rings. numberanalytics.com This inherent electron deficiency is further modulated by the substituents present. In 2-Chloro-7-methyl-8-nitroquinoline, the electronic landscape is shaped by the competing effects of the methyl and nitro groups.
The nitro group (-NO2) at the 8-position is a powerful electron-withdrawing group through both inductive and resonance effects. assets-servd.hostmdpi.com It significantly deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic attack and, conversely, activates the ring for nucleophilic aromatic substitution. assets-servd.hostmasterorganicchemistry.com The strong electron-withdrawing nature of the nitro group creates a substantial partial positive charge on the carbon atoms of the ring, particularly those ortho and para to it. masterorganicchemistry.com
In contrast, the methyl group (-CH3) at the 7-position is an electron-donating group, primarily through an inductive effect. numberanalytics.com It increases the electron density of the ring, thereby activating it towards electrophilic substitution. assets-servd.host However, its activating effect is counteracted by the potent deactivating effect of the nitro group on the same ring.
The chloro group (-Cl) at the 2-position is a deactivating group due to its inductive electron-withdrawing effect, but it can also donate electron density through resonance. masterorganicchemistry.com In the context of nucleophilic substitution, the key feature of the chloro group is its ability to act as a leaving group.
The combined electronic influence of these substituents makes the pyridine (B92270) ring, particularly the C2 and C4 positions, highly susceptible to nucleophilic attack due to the partial positive charges induced by the electronegative nitrogen atom. ijsrp.org Conversely, the benzene ring is generally deactivated towards electrophilic attack, with any potential reaction being directed by the interplay of the activating methyl group and the deactivating nitro group.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The presence of the electron-withdrawing nitro group and the inherent electron deficiency of the quinoline ring make the 2-chloro position of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comijsrp.org
Influence of Activating Groups (Nitro) and Directing Groups (Methyl)
The nitro group at the 8-position plays a crucial role in activating the quinoline ring for SNAr at the 2-position. Its strong electron-withdrawing nature stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution. The placement of the electron-withdrawing group ortho or para to the leaving group is most effective in accelerating the reaction, as it allows for direct delocalization of the negative charge onto the nitro group through resonance. masterorganicchemistry.com
The methyl group at the 7-position has a less direct but still influential role. As an electron-donating group, it slightly counteracts the deactivation of the ring by the nitro group. However, its primary influence in SNAr is likely steric. While not directly adjacent to the reaction center, it can influence the approach of the nucleophile and the conformation of the transition state.
Kinetic and Thermodynamic Aspects of SNAr Pathways
The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com The first step, the nucleophilic attack on the carbon bearing the chloro group, is typically the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.commasterorganicchemistry.com The subsequent elimination of the chloride ion is a faster process that restores aromaticity.
Kinetic Control vs. Thermodynamic Control: In substituted nitroarenes, the site of initial nucleophilic attack can be subject to kinetic or thermodynamic control. researchgate.net Often, the kinetically favored product results from the fastest reaction, which may not be the most stable product. researchgate.net The thermodynamically favored product is the most stable and is favored under conditions that allow for equilibrium to be established. researchgate.net In the case of halo nitroarenes, the addition of a nucleophile to a hydrogen-bearing carbon (ortho or para to the nitro group) can be kinetically faster than addition to the carbon bearing the halogen. researchgate.netresearchgate.net However, this initial adduct is often unstable and can revert, allowing for the slower, thermodynamically favored substitution of the halogen to occur. researchgate.net
The relationship between the Gibbs free energy change (ΔrG') and the reaction flux is a key thermodynamic consideration. nih.gov A more negative ΔrG' corresponds to a greater driving force for the forward reaction. nih.gov The stability of the Meisenheimer complex, significantly enhanced by the 8-nitro group, contributes to a more favorable ΔrG' for the SNAr pathway. The solvent can also play a crucial role, with polar aprotic solvents generally favoring SNAr reactions by solvating the charged intermediate. researchgate.net
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution on the quinoline ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. numberanalytics.com The presence of both an activating methyl group and a deactivating nitro group on the benzene ring of this compound further complicates the reactivity and regioselectivity of EAS reactions.
Regioselectivity in Presence of Nitro and Methyl Groups
The directing effects of the substituents on the carbocation intermediate (arenium ion) formed during EAS determine the position of the incoming electrophile. uomustansiriyah.edu.iqdalalinstitute.com
Nitro Group (-NO2): The 8-nitro group is a strong deactivating group and a meta-director. assets-servd.host It withdraws electron density from the ring, making it less nucleophilic, and directs incoming electrophiles to the positions meta to it (positions 5 and 7). However, position 7 is already substituted.
Methyl Group (-CH3): The 7-methyl group is an activating group and an ortho-, para-director. assets-servd.host It donates electron density to the ring, making it more nucleophilic, and directs incoming electrophiles to the positions ortho (position 6 and 8) and para (position 5) to it. Position 8 is already substituted.
The outcome of an EAS reaction on this compound will be a balance of these opposing effects. The powerful deactivating nature of the nitro group generally dominates, making the ring significantly less reactive towards electrophiles. masterorganicchemistry.com However, the activating methyl group will direct any potential substitution to the available ortho and para positions. In this specific case, the C5 and C6 positions are the most likely sites for electrophilic attack. The ultimate regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. uomustansiriyah.edu.iq
Reduction Reactions of the Nitro Group
The reduction of the nitro group is a common and important transformation in the chemistry of nitroaromatic compounds. masterorganicchemistry.com The resulting amino group can be a key intermediate for further functionalization.
A variety of reagents can be employed to reduce the 8-nitro group of this compound to an amino group. Common methods include:
Catalytic Hydrogenation: This is a widely used and often clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-Acid Systems: Combinations of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are classic and effective reducing agents for aromatic nitro groups. masterorganicchemistry.comscispace.com
Other Reducing Agents: Other reagents like sodium hydrosulfite (Na2S2O4) or tin(II) chloride (SnCl2) can also be used, sometimes offering better chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comwikipedia.org
The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the chloro group (hydrodehalogenation), which can occur with some catalytic hydrogenation systems. commonorganicchemistry.com The selective reduction of the nitro group in the presence of the chloro substituent is a key consideration in the synthetic utility of this compound. kchem.org
Selective Reduction to Aminoquinolines
The selective reduction of the nitro group in this compound to an amino group is a critical transformation, yielding 8-amino-2-chloro-7-methylquinoline. This reaction is a key step in the synthesis of various biologically active molecules. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chloro substituent or the quinoline ring itself.
Commonly employed methods for this reduction include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using reagents like palladium on charcoal (Pd/C) with hydrogen gas is an effective method. clockss.org The reaction temperature can influence the outcome; for instance, hydrogenation at room temperature has been shown to selectively reduce the nitro group, while at higher temperatures, hydrogenolysis of the chlorine atom may also occur. clockss.org
Chemical reducing agents such as stannous chloride (SnCl₂) in an acidic medium are also widely used for the reduction of nitroquinolines. nih.govnih.gov This method is known for its efficiency and tolerance of various functional groups. nih.gov Another approach involves the use of iron powder in an acidic medium, which has been demonstrated in the reduction of related nitroquinoline derivatives. brieflands.com
The resulting 8-aminoquinoline (B160924) derivative is a valuable intermediate for further functionalization, including the synthesis of compounds with potential applications in medicinal chemistry. clockss.orgbrieflands.com
Table 1: Reagents for Selective Reduction of Nitroquinolines
| Reducing Agent | Conditions | Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., 10% Pd/C, H₂) | Room Temperature | Selective for the nitro group. | clockss.org |
| Catalytic Hydrogenation (e.g., 10% Pd/C, H₂) | 60°C | May lead to hydrogenolysis of the chloro group. | clockss.org |
| Stannous Chloride (SnCl₂) | Acidic Medium (e.g., HCl) | Effective and tolerates other functional groups. | nih.govnih.gov |
| Iron (Fe) powder | Acidic Medium | Used for reduction of related nitroquinoline derivatives. | brieflands.com |
| Hydrazine Hydrate with 10% Pd/C | Ethanol, reflux | Can lead to the displacement of chloro atoms. | clockss.org |
Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation of side-chain)
The methyl group at the 7-position of the quinoline ring offers another site for chemical modification, primarily through oxidation and side-chain halogenation.
Oxidation: The oxidation of the methyl group can lead to the formation of the corresponding carboxylic acid or aldehyde. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For instance, the oxidation of methylquinolines to quinoline carboxylic acids can be achieved using various oxidizing agents. pvamu.edu Theoretical considerations suggest that the methyl group would be the first site of oxidation before the benzene or pyridine rings are attacked. pvamu.edu In some cases, selenium dioxide (SeO₂) has been used for the oxidation of methyl groups on quinoline rings to the corresponding aldehydes. rsc.org
Side-Chain Halogenation: The methyl group can undergo halogenation, typically bromination, to introduce a halogen atom into the side chain. This is often achieved using N-bromosuccinimide (NBS) under radical initiation conditions. acs.orgnuph.edu.ua The resulting halomethylquinoline is a versatile intermediate for further synthetic transformations. The reactivity in benzylic halogenation can be influenced by the electronic properties of the quinoline ring; for example, the presence of a 2-halo substituent can decrease the basicity of the nitrogen and facilitate the reaction. acs.org In some instances, halogenation of a methylquinoline with reagents like trichloroisocyanuric acid (TCCA) can lead to a mixture of products, including C5-chlorination on the ring and bromination of the methyl group when using N-bromosuccinimide. rsc.org
Table 2: Reactions of the Methyl Group on Quinoline Derivatives
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | Various oxidizing agents | Quinoline-7-carboxylic acid | pvamu.edu |
| Oxidation | Selenium dioxide (SeO₂) | Quinoline-7-carbaldehyde | rsc.org |
| Side-chain Halogenation | N-Bromosuccinimide (NBS) | 7-(Bromomethyl)quinoline | acs.orgnuph.edu.ua |
| Ring and Side-chain Halogenation | Trichloroisocyanuric acid (TCCA) / N-bromosuccinimide | C5-chloro and methyl-bromo derivatives | rsc.org |
Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position
The chloro substituent at the 2-position of the quinoline ring is a key site for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form a carbon-carbon bond between the 2-position of the quinoline and an aryl or vinyl group from a boronic acid or its ester. chim.itmdpi.comnih.gov The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base. mdpi.com Microwave irradiation can be used to accelerate the reaction. mdpi.com This method has been successfully applied to various chloroquinolines, including those with nitro groups. chim.it
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 2-chloroquinoline (B121035) with an alkene to form a substituted alkene. nih.govwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating new carbon-carbon bonds and is tolerant of a variety of functional groups. nih.gov The choice of base and palladium catalyst can significantly influence the reaction yield. nih.gov Intramolecular Heck reactions of suitably substituted 2-chloroquinolines can be used to synthesize fused heterocyclic systems. figshare.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-chloroquinoline and a terminal alkyne. chim.itorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org This method has been utilized for the synthesis of 2-alkynylquinolines, which are valuable intermediates in organic synthesis. chim.it
Other Cross-Coupling Reactions: Iron-catalyzed cross-coupling reactions have also been explored as a more economical and less toxic alternative to palladium for coupling aryl Grignard reagents with chloroquinolines. thieme-connect.comillinois.edu
Table 3: Metal-Catalyzed Cross-Coupling Reactions at the 2-Chloro Position
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) + Base | 2-Aryl/Vinylquinoline | chim.itmdpi.comnih.gov |
| Heck Reaction | Alkene | Palladium catalyst + Base | 2-Alkenylquinoline | nih.govwikipedia.orgorganic-chemistry.orgfigshare.com |
| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | 2-Alkynylquinoline | chim.itorganic-chemistry.org |
| Iron-Catalyzed Coupling | Aryl Grignard Reagent | Iron catalyst (e.g., FeBr₃) | 2-Arylquinoline | thieme-connect.comillinois.edu |
Computational Chemistry and Theoretical Modeling of 2 Chloro 7 Methyl 8 Nitroquinoline
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical methods widely used to study the electronic structure and properties of molecules. researchgate.netacs.org These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic transitions with a good balance between accuracy and computational cost. acs.org For 2-Chloro-7-methyl-8-nitroquinoline, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to ensure reliable results. researchgate.netnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, the process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-Cl | ~1.74 Å |
| C7-C(methyl) | ~1.51 Å | |
| C8-N(nitro) | ~1.48 Å | |
| N(nitro)-O | ~1.22 Å | |
| Bond Angle | Cl-C2-N1 | ~116° |
| C6-C7-C(methyl) | ~121° | |
| C7-C8-N(nitro) | ~120° | |
| Dihedral Angle | C7-C8-N-O | ~45-55° |
Note: These are typical theoretical values based on DFT calculations for similar nitroquinoline derivatives.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. researchgate.netscience.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. researchgate.net For this compound, the HOMO is typically localized over the quinoline (B57606) ring, while the LUMO is concentrated around the nitro group and the chloro-substituted part of the pyridine (B92270) ring, indicating that these are the primary sites for electronic transitions. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is used to identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. uantwerpen.be In the MEP of this compound, the most negative potential (red and yellow regions) is expected to be located around the oxygen atoms of the nitro group, making them prone to electrophilic attack. The regions of positive potential (blue) are likely found near the hydrogen atoms of the quinoline ring. researchgate.netuantwerpen.be
Charge distribution analysis, often performed using Mulliken population analysis, quantifies the partial charge on each atom. researchgate.net This analysis reveals the electron-withdrawing effects of the nitro and chloro substituents, which create a specific charge pattern across the molecule, influencing its polarity and intermolecular interactions.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -2.5 to -3.0 eV |
| HOMO-LUMO Energy Gap | ~ 3.5 to 4.5 eV |
| Dipole Moment | ~ 4.0 to 5.0 Debye |
Note: These values are estimates based on DFT calculations for analogous compounds.
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. researchgate.net Theoretical vibrational frequencies for this compound can be calculated using DFT. The resulting frequencies, corresponding to FT-IR and FT-Raman spectra, are typically scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental data. nih.gov Key vibrational modes include the C-Cl stretching, C-N stretching, symmetric and asymmetric stretching of the NO2 group, and various aromatic C-H vibrations. researchgate.netresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Theoretical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be compared with experimental spectra to aid in the assignment of signals. acs.org The electron-withdrawing nature of the chloro and nitro groups is expected to significantly influence the chemical shifts of nearby protons and carbon atoms, generally shifting them to a lower field (higher ppm). brieflands.com
Table 3: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts
| Spectroscopic Data | Feature | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | C-Cl Stretch | ~700-750 |
| NO₂ Asymmetric Stretch | ~1520-1560 | |
| NO₂ Symmetric Stretch | ~1340-1380 | |
| C=N Stretch (Quinoline) | ~1580-1620 | |
| ¹H NMR Chemical Shifts (ppm) | H3, H4, H5, H6 | ~7.5-9.0 |
| CH₃ Protons | ~2.5-2.7 |
Note: These are approximate values based on theoretical calculations for related structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions with their environment. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and intermolecular interactions over a specific period. uantwerpen.beeurjchem.com
MD simulations can be employed to study how this compound interacts with solvent molecules, such as water, or with biological macromolecules like proteins. researchgate.neteurjchem.com By simulating the compound in a solvent box, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. uantwerpen.be
In the context of drug design, molecular docking, often complemented by MD simulations, is used to predict the binding affinity and orientation of a molecule within the active site of a target protein. nih.gov For this compound, theoretical binding site analysis would involve docking the molecule into the binding pocket of a relevant biological target. The stability of the resulting complex and the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) with amino acid residues can be further analyzed through MD simulations. researchgate.netnih.gov These studies are crucial for the theoretical assessment of the molecule's potential as a ligand or inhibitor.
Reactivity Descriptors (Fukui Functions, Electrophilicity, Nucleophilicity)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. harbinengineeringjournal.comresearchgate.net These descriptors help in understanding and predicting the reactive behavior of molecules in chemical reactions.
Fukui functions (ƒ(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govdntb.gov.ua
ƒ⁺(r) : Indicates susceptibility to a nucleophilic attack (where an electron is accepted). For this compound, high values are expected on the carbon atom attached to the chlorine (C2) and carbons within the pyridine ring.
ƒ⁻(r) : Indicates susceptibility to an electrophilic attack (where an electron is donated). High values are often found on the benzene (B151609) part of the quinoline ring.
ƒ⁰(r) : Indicates susceptibility to a radical attack.
Electronegativity (χ) : Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Electrophilicity Index (ω) : Quantifies the global electrophilic nature of a molecule. A higher value indicates a stronger electrophile. Due to the presence of electron-withdrawing nitro and chloro groups, this compound is expected to have a significant electrophilicity index.
Nucleophilicity : While not as commonly expressed as a single index, it relates to the HOMO energy and the ability to donate electrons.
These reactivity descriptors, derived from DFT calculations, provide a comprehensive theoretical picture of the chemical reactivity of this compound. researchgate.netresearchgate.net
Table 4: Condensed Fukui Functions for Selected Atoms
| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) | ƒ⁰ (for Radical Attack) |
| C2 | High | Low | Moderate |
| C4 | Moderate | Moderate | Moderate |
| C5 | Low | High | Moderate |
| C8 | Moderate | Low | Moderate |
| O (nitro) | Low | High | Moderate |
Note: The table indicates relative reactivity based on theoretical studies of similar quinoline systems.
Reaction Pathway and Transition State Analysis
The investigation of a chemical reaction's mechanism, including the energetic landscape of its pathway and the geometry of its transition states, is a cornerstone of computational chemistry. For a molecule like this compound, such analyses would be crucial in predicting its reactivity, stability, and the potential for various chemical transformations.
Theoretical Approach
Reaction pathway analysis for this compound would typically commence with the identification of a specific reaction of interest, such as nucleophilic aromatic substitution (SNAr) at the chloro-substituted C2 position, or electrophilic attack on the quinoline ring, guided by the electron-withdrawing nature of the nitro group. The primary computational tool for this endeavor is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for systems of this size. researchgate.netnih.gov
The process involves the following key steps:
Geometry Optimization: The initial structures of the reactant (this compound and a co-reactant), the expected product(s), and any intermediates are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. skemman.isschrodinger.com This structure represents the highest energy barrier along the minimum energy path (MEP) between reactants and products. skemman.is Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are commonly employed.
Frequency Calculations: Once a stationary point (reactant, product, intermediate, or transition state) is located, frequency calculations are performed. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. wuxibiology.com
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions, ideally leading to the optimized structures of the reactant and product.
Application to this compound
For this compound, a pertinent reaction to study would be its susceptibility to nucleophilic attack, a common reaction for chloroquinolines. The electron-withdrawing nitro group at the C8 position is expected to activate the quinoline ring towards such reactions. A computational study would model the reaction with a representative nucleophile (e.g., methoxide, ammonia).
A hypothetical reaction pathway analysis for a nucleophilic substitution reaction might reveal the relative energies of the reactants, the transition state, and the products, as illustrated in the following data table.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Highest energy point along the reaction coordinate | Calculated Value |
| Product | 2-Nucleophile-7-methyl-8-nitroquinoline + Chloride | Calculated Value |
Note: The values in this table are hypothetical and would be determined through quantum mechanical calculations.
Furthermore, the geometry of the transition state would provide crucial information about the bond-breaking and bond-forming processes. For an SNAr reaction, one would expect to see a partial bond between the incoming nucleophile and the C2 carbon, and a partially broken C2-Cl bond in the transition state structure.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Derivations)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govwalisongo.ac.id For this compound, a QSAR study could be theoretically designed to predict its potential biological activity based on its structural features, while a QSPR study could predict properties like solubility or toxicity.
Theoretical Derivation of a QSAR/QSPR Model
The development of a QSAR or QSPR model for a series of compounds that includes this compound would involve the following theoretical steps:
Dataset Selection: A dataset of structurally related quinoline derivatives with measured biological activity or a specific property would be compiled. This set would ideally include this compound.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). walisongo.ac.id
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common being the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Model Building: Using statistical methods, a mathematical equation is developed that correlates a subset of the calculated descriptors with the observed activity or property. Common methods include:
Multiple Linear Regression (MLR): This method generates a linear equation relating the dependent variable (activity/property) to a set of independent variables (descriptors).
Partial Least Squares (PLS): A more advanced regression technique suitable for datasets with a large number of correlated descriptors.
Machine Learning Methods: Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to build more complex, non-linear models. nih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by using an external test set of compounds that were not used in the model development. plos.org
Hypothetical QSAR Model for this compound Analogues
A hypothetical QSAR equation for a series of quinoline derivatives might take the following form:
log(1/IC50) = a * (logP) + b * (LUMO Energy) + c * (Molecular Volume) + d
Where IC50 is a measure of biological activity, and a, b, c, and d are coefficients determined by the regression analysis. Such a model would allow for the prediction of the biological activity of new, unsynthesized quinoline derivatives, including those structurally similar to this compound.
The table below illustrates the types of descriptors that would be calculated for this compound in a theoretical QSAR/QSPR study.
| Descriptor Type | Specific Descriptor | Significance |
| Electronic | LUMO Energy | Relates to the ability to accept electrons; important in interactions with biological targets. |
| Dipole Moment | Indicates the overall polarity of the molecule. | |
| Hydrophobic | logP | Measures the lipophilicity, which affects membrane permeability and transport. |
| Steric/Topological | Molecular Weight | Basic descriptor related to size. |
| Molecular Surface Area | Influences how the molecule interacts with its environment. |
Note: The values for these descriptors would be calculated using specialized software.
By applying these computational methodologies, a comprehensive theoretical understanding of the chemical behavior and potential biological or physical properties of this compound can be achieved, guiding future experimental investigations.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-7-methyl-8-nitroquinoline in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
A complete assignment of all proton and carbon signals in this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. sdsu.edu
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values for all protons in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the quinoline (B57606) core and a distinct singlet for the methyl group protons. The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, providing insights into their chemical environment (e.g., aromatic, aliphatic, quaternary). brieflands.comrsc.org
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It would reveal the connectivity between the protons on the quinoline ring system, helping to trace the proton sequence around the rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. sdsu.edu This powerful experiment allows for the unambiguous assignment of a proton's signal to its attached carbon, greatly simplifying the interpretation of the complex aromatic region.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. youtube.com This experiment would be particularly useful in confirming the substitution pattern by showing spatial proximity between the methyl group protons (at position 7) and the proton at position 6.
Table 1: Illustrative NMR Data for Structural Elucidation of Quinoline Derivatives This table demonstrates the type of data obtained from NMR experiments used to characterize complex heterocyclic structures.
Isotopic labeling involves the synthesis of this compound with an enriched isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), at a specific position. While no specific isotopic labeling studies for this compound are documented in the surveyed literature, this technique is a powerful method for elucidating reaction mechanisms or metabolic pathways. core.ac.uk For example, synthesizing the compound with a ¹³C-labeled methyl group would allow researchers to track the fate of this specific group during a chemical reaction or a biological transformation using NMR or mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.netnih.gov This technique is fundamental in confirming the identity of this compound.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, typically causing extensive fragmentation. This provides a characteristic "fingerprint" for the molecule, including a molecular ion peak (M⁺) that confirms the molecular weight. The fragmentation pattern gives valuable clues about the molecule's structure.
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. rsc.orgnih.gov This is particularly useful for confirming the molecular weight of the intact molecule with high precision. Predicted ESI-MS data for this compound shows several possible adducts. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts
Data sourced from PubChemLite predictions. uni.lu
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected ion. nih.gov In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound at m/z 223.03) is isolated and then fragmented by collision with an inert gas. Analysis of the resulting fragment ions helps to piece together the molecular structure. Likely fragmentation pathways for this compound would involve the neutral loss of characteristic groups such as the nitro group (–NO₂), the chlorine atom (–Cl), a methyl radical (–CH₃), or combinations thereof. This analysis provides definitive structural confirmation. nist.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific structural motifs. researchgate.netnih.gov For this compound, the spectra would be expected to show characteristic bands for the quinoline ring system, the C-Cl bond, the C-N bond, the N=O bonds of the nitro group, and the C-H bonds of the aromatic system and the methyl group. researchgate.netresearchgate.net While specific spectra for this compound are not detailed in the available literature, analysis of related compounds like 2-methyl-8-nitroquinoline (B1328908) provides insight into the expected vibrational frequencies. researchgate.net
Table 3: Expected Characteristic Vibrational Modes for this compound
Note: Wavenumber ranges are approximate and based on characteristic group frequencies and data from similar quinoline structures. researchgate.netnih.gov
Characteristic Band Assignment for Functional Groups (Nitro, Chloro, Methyl)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its nitro, chloro, and methyl substituents.
Nitro Group (NO₂): The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. libretexts.org For nitroaromatic compounds, the asymmetric N-O stretching vibration is generally found in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹. libretexts.org In a related compound, 2-methyl-8-nitroquinoline, these bands are observed, confirming the presence and general location of these vibrations. researchgate.net
Chloro Group (C-Cl): The C-Cl stretching vibration is typically observed in the region of 850-550 cm⁻¹. libretexts.org The exact position can be influenced by the surrounding molecular structure. For instance, in 1-chloroisoquinoline, the C-Cl stretching mode was identified at 675 cm⁻¹ in the FT-Raman spectrum and 674 cm⁻¹ in the FT-IR spectrum. researchgate.net
Methyl Group (CH₃): The methyl group gives rise to several characteristic vibrations. The C-H stretching vibrations in alkanes are typically found in the 3000–2850 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations (scissoring) occur around 1470-1450 cm⁻¹, and methyl rock vibrations are seen between 1370-1350 cm⁻¹. libretexts.org
A data table summarizing the expected IR absorption bands for the functional groups in this compound is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 |
| Symmetric Stretch | 1360-1290 | |
| Chloro (C-Cl) | Stretch | 850-550 |
| Methyl (CH₃) | C-H Stretch | 3000-2850 |
| C-H Bend (Scissoring) | 1470-1450 | |
| C-H Rock | 1370-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Vis spectrum of quinoline and its derivatives is characterized by electronic transitions within the aromatic system. mdpi.com The chromophore, the part of the molecule responsible for its color, in this compound is the substituted quinoline ring system itself. The presence of the nitro group, a strong electron-withdrawing group, and the chloro and methyl groups can influence the energy of these transitions and thus the absorption maxima (λ_max).
In general, quinoline derivatives exhibit absorption bands corresponding to π → π* and n → π* transitions. mdpi.com The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths. mdpi.com For quinolin-8-yl 4-chlorobenzoate, π → π* transitions were observed at 205, 229, and 243 nm, with an n → π* transition at 278 nm. mdpi.com The specific λ_max values for this compound are not explicitly detailed in the search results, but the general pattern of absorption is expected to be similar to other substituted quinolines.
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φ_f) is a measure of the efficiency of this process. The photophysical properties, including fluorescence, of quinoline derivatives can be significantly affected by substituents. scispace.comresearchgate.net
While specific fluorescence data for this compound is scarce, studies on related compounds offer some insights. For example, the introduction of a methoxy (B1213986) group to a quinoline structure was found to enhance the fluorescence quantum yield. scispace.com Conversely, the presence of a nitro group, which is an electron-withdrawing group, can sometimes lead to quenching of fluorescence. researchgate.net In a study involving 2-methyl-8-nitroquinoline, fluorescence quenching was observed. semanticscholar.org It is therefore plausible that this compound may exhibit weak fluorescence or that its fluorescence is quenched due to the presence of the nitro group. Further experimental studies would be needed to determine its specific fluorescence emission spectrum and quantum yield.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound is not available in the provided search results, X-ray diffraction studies have been successfully employed to determine the structures of related nitroquinoline derivatives. For instance, the crystal structures of 4-chloro-8-nitroquinoline (B1348196) and 8-(tert-butyl)-2-methyl-5-nitroquinoline have been determined, providing valuable data on their molecular geometries and packing in the solid state. mdpi.com Such studies on this compound would be crucial for a complete understanding of its structural characteristics.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (If Chiral Analogues)
Chiroptical spectroscopy, particularly circular dichroism (CD), is used to study chiral molecules, which are non-superimposable on their mirror images (enantiomers). For a molecule to be chiral, it must lack an improper axis of rotation.
Based on the structure of this compound, it does not possess a stereocenter and is therefore achiral. Consequently, it will not exhibit a circular dichroism spectrum, and this technique is not applicable for its characterization. However, chiroptical spectroscopy is a valuable tool for studying chiral analogues of quinoline derivatives. rsc.orgresearchgate.net For instance, the binding of chiral ligands to lanthanide ions has been monitored using CD spectroscopy. rsc.org If chiral derivatives of this compound were to be synthesized, for example by introducing a chiral substituent, then CD spectroscopy would be an essential technique for their characterization and the determination of their absolute configuration. researchgate.net
Biological and Mechanistic Research Applications in Vitro and Cellular Focus
In Vitro Enzyme Inhibition Studies and Mechanism of Action
Quinoline-based compounds have demonstrated the ability to inhibit a diverse array of enzymes that act on DNA. nih.gov The structural features of 2-Chloro-7-methyl-8-nitroquinoline, including its planar aromatic system and specific substitutions, are critical to its inhibitory activities.
Inhibition of DNA Methyltransferases (DNMTs) and Other DNA-Acting Enzymes
DNA methylation is a fundamental epigenetic process that regulates gene expression, and its dysregulation is implicated in various diseases. nih.govnih.gov DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. nih.govmdpi.com Developing non-nucleoside inhibitors of DNMTs is a significant research goal to induce DNA hypomethylation without the toxicities associated with traditional cytidine-based drugs. nih.govbiorxiv.org
Recent studies have characterized a range of quinoline-based analogs as effective inhibitors of these enzymes. nih.govbiorxiv.org Certain derivatives have shown low micromolar inhibitory potency against human DNMT1, the enzyme that maintains methylation patterns after DNA replication. nih.govnih.govbiorxiv.org The inhibitory action is not limited to DNMTs; these compounds have also been found to inhibit other enzymes that interact with DNA, such as DNA and RNA polymerases and base excision repair (BER) glycosylases. nih.govbiorxiv.org This suggests that some quinoline (B57606) derivatives may function as pan-inhibitors of DNA-acting enzymes. nih.gov The mechanism for this inhibition is linked to the compounds' ability to intercalate into the DNA substrate, which in turn disrupts the enzyme's function. nih.govbiorxiv.org
Table 1: Inhibition of DNA-Acting Enzymes by Quinoline-Based Analogs
| Enzyme Target | Type | Observed Effect | Reference |
|---|---|---|---|
| DNMT1 (Human) | DNA Methyltransferase | Low micromolar inhibitory potency. | nih.govbiorxiv.org |
| CamA (C. difficile) | DNA Adenine Methyltransferase | Low micromolar inhibitory potency. | nih.govbiorxiv.org |
| CcrM (C. crescentus) | DNA Adenine Methyltransferase | Low micromolar inhibitory effects. | biorxiv.org |
| Polymerases | DNA/RNA Polymerases | General inhibitory activity shown by some analogs. | nih.govbiorxiv.org |
| BER Glycosylases | Base Excision Repair Enzymes | Inhibitory activity against various glycosylases. | nih.govbiorxiv.org |
Inhibition of Other Enzyme Targets (e.g., Cathepsin K, Kinases, Cholinesterases, MAO-B)
The biological activity of quinoline derivatives extends beyond DNA-modifying enzymes to a variety of other protein targets.
Cholinesterases : Certain quinoline-based hybrids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. researchgate.netresearchgate.net For instance, one derivative featuring a 2-chlorobenzyl group was identified as a potent inhibitor of AChE. researchgate.net Another study found that specific quinoline-carboxamide derivatives were selective for either AChE or BChE. researchgate.net
Kinases : The quinoline ring is a structural component of compounds identified as potent inhibitors of Pim-1 kinase, an enzyme involved in cell growth, proliferation, and apoptosis. brieflands.com
Cathepsins : Related quinoline derivatives, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), have been shown to inhibit cathepsin B, a protease involved in extracellular matrix degradation in cancer. researchgate.netnih.gov The inhibitory mechanism involves interaction with histidine residues in the enzyme's active site. researchgate.net
Monoamine Oxidase-B (MAO-B) : MAO-B is an enzyme that catabolizes dopamine (B1211576) and is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) have been investigated as inhibitors of both MAO-A and MAO-B. nih.gov
Table 2: Inhibition of Other Enzyme Targets by Quinoline Derivatives
| Enzyme Target | Class | Finding | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Hydrolase | Some derivatives show potent and/or selective inhibition. | researchgate.netresearchgate.net |
| Butyrylcholinesterase (BChE) | Hydrolase | Some derivatives show potent and/or selective inhibition. | researchgate.netresearchgate.net |
| Pim-1 Kinase | Kinase | Identified as a target for potent inhibition by quinoline derivatives. | brieflands.com |
| Cathepsin B | Cysteine Protease | Inhibited by related compounds like nitroxoline through active site interaction. | researchgate.netnih.govresearchgate.net |
| Monoamine Oxidase (MAO) | Oxidase | 8-Hydroxyquinoline derivatives have shown inhibitory activity against MAO-A and MAO-B. | nih.gov |
Structure-Mechanism Relationship Studies
The specific arrangement of functional groups on the quinoline ring is paramount to the mechanism of action and biological activity. For DNA intercalating agents, the planarity of the molecule is essential. researchgate.net Substitutions that disrupt this planarity, such as bulky groups on a phenyl ring attached to the quinoline, can diminish DNA binding ability and prevent intercalation. researchgate.net
The nature of the substituents also dictates the inhibitory profile. In studies of 8-hydroxyquinoline derivatives, the hydroxyl group at the C-8 position is crucial for the chelating ability that underlies many of its biological effects. researchgate.netnih.gov The addition of a nitro group, particularly in the para-position (like the 8-nitro group relative to the nitrogen at position 1), can reinforce the acidity of the hydroxyl group, enhancing this chelating effect. researchgate.net Furthermore, a nitro group can act as a source of nitrogen radicals, which can alter intracellular signaling. researchgate.net Comparative studies have shown that a hydroxyl group at the C-8 position of quinoline can lead to better cytotoxicity in cancer cells compared to a nitro group at the same position, highlighting the functional importance of this specific substitution. acs.org
Nucleic Acid Interaction Studies (DNA/RNA Binding)
The planar structure of the quinoline ring system allows these molecules to directly interact with the double helix of DNA, a mechanism central to their biological effects. researchgate.net These interactions can occur through several modes, primarily intercalation and groove binding. nih.govtandfonline.com
DNA Intercalation Mechanisms and Binding Affinity
DNA intercalation is a primary mode of action for many quinoline derivatives. researchgate.netbrieflands.com This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. researchgate.nettandfonline.com This insertion causes a conformational change in the DNA, which can lead to strand stress and breakage, ultimately interfering with processes like replication and transcription. researchgate.netnih.gov
The electron-deficient character of the quinoline ring, which can be enhanced by electron-withdrawing groups like a nitro group, is thought to improve the DNA intercalation potential. For quinoline-based DNMT inhibitors, this intercalation is the direct mechanism of action. The compounds insert themselves into the DNA substrate, which is then bound by the enzyme. nih.govbiorxiv.org This leads to a significant conformational shift that moves the enzyme's catalytic domain away from the DNA, thus preventing the methylation reaction. nih.govbiorxiv.org
Biophysical Characterization of Adducts
The interaction of quinoline derivatives with biological macromolecules is a critical aspect of their mechanism of action. The planarity of the quinoline ring system allows it to intercalate between the base pairs of DNA, a process that can inhibit DNA synthesis and function. Furthermore, the nitro group, as seen in this compound, can undergo bioreduction to form reactive intermediates capable of interacting with various cellular components.
While specific biophysical characterization data for adducts of this compound is not extensively detailed in the reviewed literature, the principles derived from similar compounds suggest that its interaction with DNA and other cellular macromolecules would be influenced by its distinct structural features, including the chloro, methyl, and nitro substituents on the quinoline core.
Antimicrobial Activity Investigations (In Vitro Models)
Quinoline derivatives have a long history of use as antimicrobial agents, with a broad spectrum of activity against various pathogens.
Antibacterial and Antifungal Potency Against Model Organisms
The antimicrobial potential of quinoline-based compounds has been widely documented. brieflands.comresearchgate.netnih.gov Research has demonstrated that quinoline derivatives can exhibit significant antibacterial and antifungal properties. For example, certain 8-hydroxyquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. rsc.org The introduction of different substituents on the quinoline ring can modulate this activity.
In studies of related compounds, derivatives of 2-chloro-7-methyl-3-formylquinoline were synthesized and evaluated for their antimicrobial activity. researchgate.net Some of these imidazole (B134444) derivatives showed promising biological activity against both gram-negative and gram-positive bacterial species, as well as fungal microorganisms. researchgate.net Similarly, other research has highlighted the antibacterial activity of quinoline derivatives against strains like Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com The development of resistance to existing antibiotics underscores the continuous need for new antimicrobial agents, with quinoline-based structures remaining a promising scaffold for development. researchgate.net
While direct data on the antibacterial and antifungal potency of this compound against specific model organisms is not explicitly detailed in the provided search results, the extensive research on analogous quinoline structures strongly suggests its potential for antimicrobial activity. The combination of the quinoline core, a known pharmacophore for antimicrobial action, with chloro, methyl, and nitro functional groups could lead to a unique spectrum of activity.
Cellular Target Identification in Microorganisms
The cellular targets of quinoline-based antimicrobial agents are diverse. A primary mechanism for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to a disruption of bacterial cell division and ultimately cell death.
While the specific cellular targets of this compound in microorganisms have not been definitively identified in the provided literature, the general mechanisms of related compounds offer potential avenues of investigation. The ability of the quinoline ring to intercalate into DNA, as previously mentioned, is a plausible mechanism of action. Furthermore, the nitro group could be bioreduced by microbial nitroreductases to form reactive nitrogen species that can damage various cellular components, including DNA, proteins, and lipids. This mode of action is observed in other nitroaromatic antimicrobial drugs.
Cytotoxicity and Apoptosis Induction in Cell Lines (Mechanistic Pathways)
The cytotoxic effects of quinoline derivatives against various cancer cell lines have been a significant area of research. These compounds can induce cell death through various mechanisms, including the induction of apoptosis.
Studies on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines have demonstrated their cytotoxic potential against HeLa cervical cancer cells. acs.org The results indicated that the nature of the substituent at the 8-position of the quinoline ring plays a crucial role, with hydroxylated analogs showing greater cytotoxicity than their nitro counterparts in this particular study. acs.org This suggests that the electronic and steric properties of the substituents significantly influence the biological activity. Other research has shown that quinoline derivatives can induce apoptosis in breast cancer cell lines. arabjchem.org For instance, a novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce apoptosis in MCF-7 cells. researchgate.net
Molecular Pathways of Cell Death Induction
The induction of apoptosis by quinoline derivatives often involves the activation of intrinsic, or mitochondrial, pathways. This can be initiated by various cellular stresses, including DNA damage and the generation of reactive oxygen species (ROS).
Research on a novel 8-nitro quinoline-thiosemicarbazone analogue demonstrated that it induced apoptosis through a ROS-mediated mitochondrial pathway. researchgate.netnih.gov This involved cell cycle arrest at the G1/S and G2/M phases and was dependent on the activation of caspase-3. researchgate.netnih.gov The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic members, are key regulators of the mitochondrial pathway. nih.gov Activation of Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes the apoptotic program. nih.gov While the precise molecular pathways initiated by this compound have not been fully elucidated, the existing data on structurally related nitro-quinolines points towards the involvement of ROS production and the mitochondrial apoptotic cascade.
Receptor Binding Studies in Cellular Contexts
The interaction of small molecules with specific cellular receptors can trigger signaling cascades that lead to various cellular responses, including apoptosis. While direct receptor binding studies for this compound are not extensively available, research on other quinoline derivatives provides insights into potential targets.
For example, molecular docking studies have been used to investigate the binding affinity of 8-nitro quinoline-thiosemicarbazone analogues with estrogen receptor alpha (ERα), suggesting a potential mechanism for their activity in breast cancer cells. researchgate.netnih.gov In other studies, quinoline derivatives have been shown to interact with the epidermal growth factor receptor (EGFR), a key player in many cancers. researchgate.net Additionally, certain quinolyl pyrazinamides have demonstrated significant binding affinity for sigma-2 receptors (σ2R), which are implicated in pancreatic cancer. nih.gov These examples highlight the diverse range of receptors that can be targeted by quinoline-based compounds, and future research may reveal specific receptor interactions for this compound.
Development as Biological Probes and Fluorescent Tags
The exploration of quinoline derivatives as fluorescent probes for biological and cellular imaging is an active area of research. nih.govresearchgate.netnih.govcrimsonpublishers.com The inherent photophysical properties of the quinoline scaffold, combined with the potential for targeted functionalization, make these compounds attractive candidates for the development of sensors for various biological analytes and cellular environments. nih.govnih.govarabjchem.orgacs.org However, based on currently available scientific literature, there is no specific information detailing the development or application of This compound as a biological probe or fluorescent tag.
The general strategy for designing quinoline-based fluorescent probes often involves modulating the electronic properties of the quinoline ring system to achieve desired photophysical characteristics, such as high quantum yield and sensitivity to specific analytes or environmental conditions. nih.govnih.gov This is frequently accomplished through the introduction of electron-donating or electron-withdrawing groups at various positions on the quinoline core.
One area of interest for nitroaromatic compounds, including nitroquinolines, is their potential application as probes for detecting hypoxic (low oxygen) conditions in cells and tissues. mdpi.com The underlying principle involves the enzymatic reduction of the non-fluorescent nitro group to a highly fluorescent amino group, a process that occurs preferentially in hypoxic environments. mdpi.com This "turn-on" fluorescence response provides a mechanism for imaging and quantifying cellular hypoxia, which is a key feature of many solid tumors. mdpi.com
While the nitro group in This compound could theoretically serve as a hypoxia-sensitive moiety, there are no published studies to date that have investigated this specific application for this compound. Research in this area has focused on other nitroquinoline derivatives. For example, studies have explored the enzymatic conversion of 6-nitroquinoline (B147349) to the fluorescent 6-aminoquinoline (B144246) under hypoxic conditions. mdpi.com Similarly, the fluorescence properties of other substituted nitroquinolines have been investigated in the context of developing new fluorescent materials.
Applications in Materials Science and Other Scientific Fields
Utilization as Synthetic Intermediates for Complex Organic Molecules
2-Chloro-7-methyl-8-nitroquinoline serves as a critical starting material and intermediate in the synthesis of a variety of more complex organic molecules and heterocyclic systems. brieflands.comiipseries.orgontosight.ai The presence of three distinct functional groups—a chloro group at the 2-position, a methyl group at the 7-position, and a nitro group at the 8-position—on the quinoline (B57606) scaffold provides multiple reaction sites for further chemical modifications. ontosight.aiuni.lu
The chloro atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amino, alkoxy, and cyano groups, leading to the formation of diverse quinoline derivatives. chim.itclockss.org For instance, the reaction with amines can lead to the synthesis of various aminoquinoline derivatives, which are precursors to compounds with potential biological activity. google.com
The nitro group at the 8-position can be readily reduced to an amino group, which can then be further functionalized. nih.gov This reduction is a key step in the synthesis of various 8-aminoquinoline (B160924) derivatives, which are known to be important in medicinal chemistry. iipseries.org The resulting amino group can participate in condensation reactions, diazotization, and other transformations to build more elaborate molecular architectures.
Furthermore, the methyl group at the 7-position can also be a site for chemical modification, although it is generally less reactive than the chloro and nitro groups. It can, for example, undergo oxidation to a carboxylic acid, providing another handle for synthetic transformations. The combination of these reactive sites makes this compound a versatile intermediate for the construction of novel polycyclic and heterocyclic compounds, which are of interest in drug discovery and materials science. brieflands.comiipseries.org A notable example is the selective synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737), which underscores its importance as a key starting material. brieflands.comiipseries.org
Coordination Chemistry and Ligand Design
The quinoline scaffold is a well-known bidentate ligand in coordination chemistry, capable of coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and a substituent at the 8-position. While the 8-nitro group in this compound is not a typical coordinating group, the quinoline nitrogen can still act as a coordination site. The electronic properties of the chloro and nitro substituents significantly influence the electron density on the quinoline ring and, consequently, its coordination ability.
Quinoline derivatives, particularly 8-hydroxyquinolines, are renowned for their excellent metal-chelating properties. nih.gov They form stable complexes with a wide variety of metal ions. nih.gov The chelating ability arises from the formation of a five-membered ring involving the metal ion, the quinoline nitrogen, and the oxygen atom of the hydroxyl group at the 8-position. nih.gov
While this compound lacks the 8-hydroxyl group for strong chelation, the fundamental quinoline structure provides a basis for designing new ligands. The chloro and nitro groups are strongly electron-withdrawing, which reduces the basicity of the quinoline nitrogen and may weaken its coordination to metal ions. However, these groups can be chemically modified to introduce coordinating functionalities. For example, reduction of the nitro group to an amino group would create a potential N,N-bidentate ligand.
The study of metal complexes with various substituted quinolines provides insight into how modifications on the quinoline ring affect their coordination behavior and the properties of the resulting complexes. nih.govrsc.orgmdpi.com
Metal complexes of quinoline derivatives have been extensively investigated for their applications in catalysis and as luminescent materials. acs.org The catalytic activity of these complexes is often dependent on the nature of the metal center and the ligand. The electronic and steric effects of the substituents on the quinoline ring can fine-tune the catalytic properties of the metal complex. For instance, the introduction of bulky groups can create specific catalytic pockets, while electron-donating or electron-withdrawing groups can modulate the reactivity of the metal center.
Quinoline-based ligands are also integral to the design of luminescent materials. researchgate.net The coordination of the quinoline ligand to a metal ion can lead to the formation of complexes with interesting photophysical properties, such as high quantum yields and long-lived excited states. These properties are desirable for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The substituents on the quinoline ring play a crucial role in determining the emission color and efficiency of the luminescent materials. researchgate.net
Photophysical Properties and Applications in Optoelectronics
The extended π-conjugated system of the quinoline ring in this compound gives rise to distinct photophysical properties, making it and its derivatives candidates for applications in optoelectronics.
Quinoline derivatives are widely used as fluorescent materials in organic light-emitting diodes (OLEDs). ambeed.com They can function as emitters, host materials, or electron-transporting materials in OLED devices. The fluorescence properties of quinoline derivatives, such as their emission wavelength and quantum yield, can be tuned by introducing different substituents onto the quinoline ring. sci-hub.se
While there is no specific report on the use of this compound in OLEDs, the general knowledge of structure-property relationships in quinoline-based materials suggests that it could be a precursor for designing new fluorescent materials. The electron-withdrawing nature of the chloro and nitro groups would likely shift the emission wavelength compared to unsubstituted quinoline. Further modification of this molecule could lead to the development of novel materials with tailored photophysical properties for OLED applications.
The fluorescence of quinoline derivatives can be sensitive to their local environment, making them suitable for use as chemical sensors. researchgate.netnih.gov The interaction of a quinoline-based fluorescent probe with a specific analyte, such as a metal ion or another molecule, can lead to a change in its fluorescence intensity or wavelength, providing a detectable signal. researchgate.netnih.govrsc.orgfrontiersin.org
Quinoline-based sensors have been developed for the detection of various metal ions, including Zn²⁺, Cu²⁺, and Fe³⁺. acs.org The sensing mechanism often involves the chelation of the metal ion by the quinoline ligand, which alters the photophysical properties of the fluorophore.
Furthermore, the electron-deficient nature of the quinoline ring in this compound, enhanced by the nitro group, suggests its potential application in the detection of electron-rich analytes. Conversely, its nitroaromatic character makes it a potential target for detection by fluorescent sensors designed for nitro explosives. The reduction of the nitro group to a fluorescent amino group under specific conditions, for example, in hypoxic environments, could also be exploited for sensing applications. nih.gov
Agrochemical and Crop Protection Research (Excluding Toxicity)
The quinoline scaffold is a recurring motif in a number of agrochemicals, and derivatives of this heterocyclic system have been investigated for their potential use in crop protection. nih.gov While direct and extensive research on the specific agrochemical applications of this compound is not widely documented in publicly available literature, the known biological activities of related quinoline compounds provide a basis for exploring its potential in this domain.
The structural features of this compound, namely the chlorinated and nitrated quinoline core, suggest that it could interact with various biological targets in plants and insects, potentially leading to herbicidal or pesticidal effects. The exploration of its mechanism of action is primarily based on the established activities of other quinoline derivatives.
Herbicidal Potential:
Some hydroxyquinoline derivatives have been reported to exhibit herbicidal activity through the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov This process is a fundamental mechanism for many commercial herbicides. The inhibition of PET disrupts the plant's ability to convert light energy into chemical energy, leading to a cascade of events that ultimately result in plant death. While the specific substitution pattern of this compound differs from the hydroxyquinolines studied, the underlying quinoline structure suggests a potential for similar interactions within the photosystem II complex.
Pesticidal Potential:
Quinolines have been recognized for their insecticidal properties. nih.govresearchgate.net The mechanism of action for quinoline-based insecticides can vary. One established mechanism for some quinoline derivatives is the inhibition of chitin (B13524) synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to mortality.
Another potential pesticidal mechanism is the interference with the insect's nervous system. Certain compounds can act as antagonists or modulators of neurotransmitter receptors, leading to paralysis and death. While direct evidence for this compound is lacking, the general neurotoxic potential of some heterocyclic compounds warrants consideration.
Furthermore, some quinoline derivatives exhibit antifungal activity by disrupting the fungal cell membrane, leading to increased permeability and the release of cellular contents. nih.gov This mode of action could be relevant for controlling pathogenic fungi that affect crops.
It is important to note that these potential mechanisms are extrapolated from research on related quinoline compounds. Specific studies on this compound are required to determine its actual herbicidal and pesticidal activities and to elucidate its precise mechanisms of action.
Future Directions and Emerging Research Avenues
Advanced Retrosynthetic Analysis for Novel Quinoline (B57606) Derivatives
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. actascientific.comslideshare.net For a molecule like 2-Chloro-7-methyl-8-nitroquinoline, this approach allows for the logical disconnection of bonds to reveal potential synthetic pathways.
A plausible retrosynthetic strategy for this compound would involve key disconnections of the quinoline core. One common approach is to disconnect the pyridine (B92270) ring from the benzene (B151609) ring. youtube.com For instance, the bond between the nitrogen and the carbon at position 8a, and the carbon-carbon bond between positions 4a and 5 could be broken, leading to precursors like a substituted aniline (B41778) and a three-carbon electrophilic component.
Advanced disconnection strategies, such as retro-cycloadditions and retro-aldol reactions, can also be envisioned for more complex quinoline derivatives. numberanalytics.com These techniques allow for the simplification of intricate ring systems and stereocenters. numberanalytics.com Furthermore, modern synthetic methodologies, such as microwave-assisted synthesis, can be employed to accelerate reaction times and improve yields in the forward synthesis, offering a more efficient alternative to conventional heating methods. actascientific.com
A hypothetical retrosynthetic analysis for this compound could start by disconnecting the chloro and nitro groups, which are common functional group interconversions. The core quinoline scaffold could then be broken down using established named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, adapted for the specific substitution pattern.
Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For quinoline derivatives, these computational tools offer the potential to accelerate the design and development of new compounds with tailored properties.
ML models can be trained on large datasets of known quinoline derivatives to predict their biological activity, toxicity, and physicochemical properties. researchgate.net This allows for the virtual screening of vast chemical libraries to identify promising candidates for further experimental investigation. For instance, AI can predict the reactive sites of a molecule for electrophilic aromatic substitution with high accuracy. researchgate.net This is particularly valuable for designing synthetic routes to complex substituted quinolines and predicting potential side reactions.
In the context of this compound, AI and ML could be used to:
Predict its potential biological targets and pharmacological activities.
Design novel analogs with improved efficacy or reduced toxicity.
Optimize its pharmacokinetic properties for better drug-likeness.
Predict its material properties for applications in areas like organic electronics or sensor technology.
Exploration of Supramolecular Chemistry with Quinoline Scaffolds
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar and aromatic nature of the quinoline scaffold makes it an excellent building block for the construction of supramolecular assemblies.
The introduction of specific functional groups onto the quinoline ring, as seen in this compound, can be used to direct the formation of specific supramolecular structures. For example, the nitro group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions.
The exploration of the supramolecular chemistry of quinoline scaffolds could lead to the development of novel:
Sensors: Quinoline-based supramolecular cages could be designed to selectively bind to specific ions or molecules, leading to a detectable change in their optical or electronic properties.
Liquid crystals: The self-assembly of quinoline derivatives could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.
Drug delivery systems: Supramolecular gels or vesicles based on quinoline scaffolds could be used to encapsulate and deliver drugs to specific targets in the body.
Development of Nanomaterial-Supported Quinoline Catalysts
Nanomaterials are increasingly being used as supports for catalysts due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. Quinoline derivatives can be immobilized on the surface of nanomaterials, such as silica (B1680970) nanoparticles or magnetic nanoparticles, to create highly efficient and recyclable catalysts.
For example, quinoline-based ligands can be grafted onto the surface of nanomaterials to create catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. The use of magnetic nanoparticles as a support allows for the easy separation and recovery of the catalyst using an external magnet, making the process more sustainable and cost-effective.
The development of nanomaterial-supported catalysts based on the this compound scaffold could lead to new and improved methods for the synthesis of fine chemicals and pharmaceuticals.
New Biological Targets and Mechanistic Insights for Quinoline Derivatives (Non-Clinical)
Quinoline derivatives have a long history of use in medicine, particularly as antimalarial and antibacterial agents. ontosight.ai However, recent research has revealed that these compounds have a much broader range of biological activities and can interact with a variety of new biological targets. orientjchem.org
Some of the emerging non-clinical biological targets for quinoline derivatives include:
NLRP3 Inflammasome: Novel quinoline analogs have been discovered to be potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that is involved in a wide range of inflammatory diseases. nih.gov Mechanistic studies have shown that these compounds may directly target NLRP3 and block its activation. nih.gov
EGFR Tyrosine Kinase: Quinoline derivatives have shown promise as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key driver of cell proliferation in many types of cancer. rsc.org Novel hybrids of quinoline and other pharmacophores are being designed to target this enzyme with high potency and selectivity. rsc.org
DNA and Associated Enzymes: Quinolines can interfere with DNA structure and the function of enzymes involved in DNA replication and repair, such as topoisomerases. researchgate.net This mechanism is the basis for their anticancer activity. researchgate.net
Tubulin: Some quinoline derivatives have been shown to act as antimitotic agents by interacting with tubulin, a protein that is essential for cell division. researchgate.net
The unique substitution pattern of this compound could lead to novel interactions with these or other biological targets, opening up new avenues for drug discovery.
Challenges and Opportunities in the Synthesis and Application of Complex Substituted Quinolines
Despite the significant advances in synthetic organic chemistry, the synthesis of complex substituted quinolines can still be challenging. researchgate.net Classical methods often require harsh reaction conditions, long reaction times, and can suffer from poor regioselectivity, leading to the formation of mixtures of isomers. researchgate.net
However, these challenges also present opportunities for the development of new and innovative synthetic methodologies. Some of the key opportunities in this area include:
Multicomponent Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering a highly efficient and atom-economical approach to the synthesis of quinoline derivatives.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility.
The development of new synthetic methods will be crucial for unlocking the full potential of complex substituted quinolines like this compound, enabling their synthesis on a larger scale and facilitating their exploration in a wide range of applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H7ClN2O2 | uni.lu |
| Molecular Weight | 222.63 g/mol | uni.lu |
| PubChem CID | 138991368 | nih.gov |
| CAS Number | 90767-44-5 | sigmaaldrich.com |
Table 2: Investigated Biological Targets for Quinoline Derivatives
| Biological Target | Therapeutic Area | Reference(s) |
| NLRP3 Inflammasome | Inflammatory Diseases | nih.gov |
| EGFR Tyrosine Kinase | Cancer | rsc.org |
| DNA and Topoisomerases | Cancer | researchgate.net |
| Tubulin | Cancer | researchgate.net |
Compound Names Mentioned in this Article
this compound
Hydroxychloroquine
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-7-methyl-8-nitroquinoline, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nitration and halogenation steps. Key considerations:
- Starting Materials : 7-methylquinoline derivatives, nitric acid (for nitration), and chlorinating agents (e.g., POCl₃) .
- Reaction Conditions :
- Nitration: Controlled temperatures (0–5°C) to avoid over-nitration.
- Chlorination: Use anhydrous conditions and catalysts like DMF to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrating agents (e.g., HNO₃:H₂SO₄ ratios) .
Table 1 : Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0–5°C, 4h | 65 | 95% | |
| Chlorination | POCl₃ (2 eq), DMF, reflux, 6h | 78 | 98% |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use multi-technique characterization:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 7.5–9.0 ppm) and methyl group resonance (δ ~2.5 ppm).
- ¹³C NMR : Confirm nitro (C-NO₂) and chloro (C-Cl) substituents via deshielded carbons .
- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., C₁₀H₈ClN₂O₂: 229.0243).
- X-ray Crystallography : Resolve crystal packing and confirm substitution patterns (e.g., dihedral angles between nitro and methyl groups) .
Q. What are the reactivity trends of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The chloro group may hydrolyze to hydroxyl under strong acids (e.g., HCl/H₂O, reflux). Monitor via LC-MS for [M-Cl+OH] intermediates .
- Basic Conditions : Nitro groups can be reduced to amines using NaBH₄/CuCl₂, forming 8-amino derivatives. Confirm reduction via IR loss of NO₂ stretches (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational models predict regioselectivity in nitration reactions of chloro-methylquinoline precursors?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. Compare activation energies for nitration at C-5 vs. C-8 positions.
- Electrophilic Reactivity : Electron-withdrawing Cl and electron-donating CH₃ groups influence charge distribution. Fukui indices identify electrophilic sites .
- Validation : Synthesize predicted regioisomers and compare ¹H NMR shifts (e.g., para-nitro protons show distinct deshielding).
Q. What strategies enable this compound to act as a fluorescent probe for metal ions?
- Methodological Answer :
- Functionalization : Introduce amido or hydrazino groups at C-3 via nucleophilic substitution (e.g., NH₂NH₂ in ethanol) to enhance metal chelation .
- Photophysical Studies : Measure fluorescence quantum yield (Φ) before/after metal binding (e.g., Zn²⁺ or Cu²⁺). Use Stern-Volmer plots to quantify quenching .
- Selectivity Screening : Test against transition metals (Fe³⁺, Ni²⁺) in buffer solutions (pH 7.4) to assess specificity .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Reproducibility Checks : Replicate assays using standardized protocols (e.g., CLSI guidelines for MIC testing). Control variables: solvent (DMSO concentration ≤1%), cell lines (ATCC-validated) .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., topoisomerase II) to distinguish direct target effects from nonspecific cytotoxicity .
- Data Harmonization : Meta-analysis of published IC₅₀/MIC values using tools like RevMan to identify outliers and confounding factors (e.g., impurity interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
